

Physicochemical and Spectroscopic Profile of N-(3,4,5-trimethoxybenzyl)aniline

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Compound of Interest

Compound Name: N-(3,4,5-trimethoxybenzyl)aniline

Cat. No.: B3107677

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Introduction

N-(3,4,5-trimethoxybenzyl)aniline, with the CAS number 161957-95-5, is an aromatic secondary amine.^{[1][2][3]} Its molecular structure incorporates a trimethoxy-substituted benzyl group attached to an aniline moiety. This compound is of interest in medicinal chemistry, particularly in the context of anticancer drug development, due to the known biological activities of other molecules containing the 3,4,5-trimethoxyphenyl group. These related compounds have been shown to exhibit inhibitory effects on tubulin polymerization, a critical process in cell division. This guide provides a summary of the available and predicted physical and spectroscopic properties of **N-(3,4,5-trimethoxybenzyl)aniline**, along with a detailed experimental protocol for its synthesis and a proposed mechanism of its potential biological action.

Physical Properties

Direct experimental data for the physical properties of **N-(3,4,5-trimethoxybenzyl)aniline** are not readily available in the current literature. However, predictions can be made based on the properties of its constituent parts and structurally similar compounds.

| Property | Value | Source/Basis for Prediction |
|-------------------|---|--|
| Molecular Formula | C ₁₆ H ₁₉ NO ₃ | [1][3] |
| Molecular Weight | 273.33 g/mol | [1][3] |
| Physical State | Predicted to be a solid at room temperature. | Based on the melting points of related compounds like 3,4,5-trimethoxyaniline (110-113 °C) and N-[(3-methoxyphenyl)methyl]aniline (80-82°C).[4][5][6] |
| Melting Point | Predicted to be in the range of 80-120 °C. | Extrapolated from the melting points of 3,4,5-trimethoxyaniline and N-[(3-methoxyphenyl)methyl]aniline. [4][5][6] |
| Boiling Point | Predicted to be > 300 °C at atmospheric pressure. | High molecular weight and aromatic nature suggest a high boiling point. For comparison, the boiling point of 3,4,5-trimethoxyaniline is estimated to be 316.88°C.[5] |
| Solubility | Predicted to be soluble in common organic solvents like ethanol, acetone, chloroform, and THF, and poorly soluble in water. | Aniline and its derivatives are generally soluble in organic solvents and have limited solubility in water.[7][8][9] |

Spectroscopic Data (Predicted)

Experimental spectra for **N-(3,4,5-trimethoxybenzyl)aniline** are not available. The following are predicted characteristic spectral features based on the analysis of its structural components and data from similar compounds.

| Spectroscopy | Predicted Peaks/Signals |
|---------------------|--|
| ¹ H NMR | Aromatic protons (aniline ring): δ 6.6-7.3 ppm. Aromatic protons (trimethoxybenzyl ring): δ ~6.5 ppm (singlet). Methylene protons (-CH ₂ -): δ ~4.3 ppm (singlet). Methoxyl protons (-OCH ₃): δ ~3.8 ppm (singlet, 9H). N-H proton: A broad singlet, chemical shift can vary. |
| ¹³ C NMR | Aromatic carbons: δ 100-155 ppm. Methylene carbon (-CH ₂ -): δ ~48 ppm. Methoxyl carbons (-OCH ₃): δ ~56 ppm and ~60 ppm. |
| FTIR (KBr) | N-H stretch: ~3350-3450 cm ⁻¹ (single, sharp band characteristic of secondary amines). C-H stretch (aromatic): ~3000-3100 cm ⁻¹ . C-H stretch (aliphatic): ~2850-2950 cm ⁻¹ . C=C stretch (aromatic): ~1500-1600 cm ⁻¹ . C-N stretch (aromatic amine): ~1250-1335 cm ⁻¹ . C-O stretch (aryl ether): ~1000-1250 cm ⁻¹ . |
| Mass Spectrometry | Molecular Ion (M ⁺): m/z = 273. Key fragments could include the loss of the benzyl group (m/z 92), the tropylium ion (m/z 91), and fragments corresponding to the trimethoxybenzyl cation (m/z 181) and the aniline radical cation (m/z 93). |

Experimental Protocols

Synthesis of N-(3,4,5-trimethoxybenzyl)aniline via Reductive Amination

This protocol is based on a general procedure for the reductive amination of aldehydes with anilines.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- 3,4,5-Trimethoxybenzaldehyde

- Aniline
- Sodium borohydride (NaBH_4)
- DOWEX(R) 50WX8 cation exchange resin (or another suitable acid catalyst)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

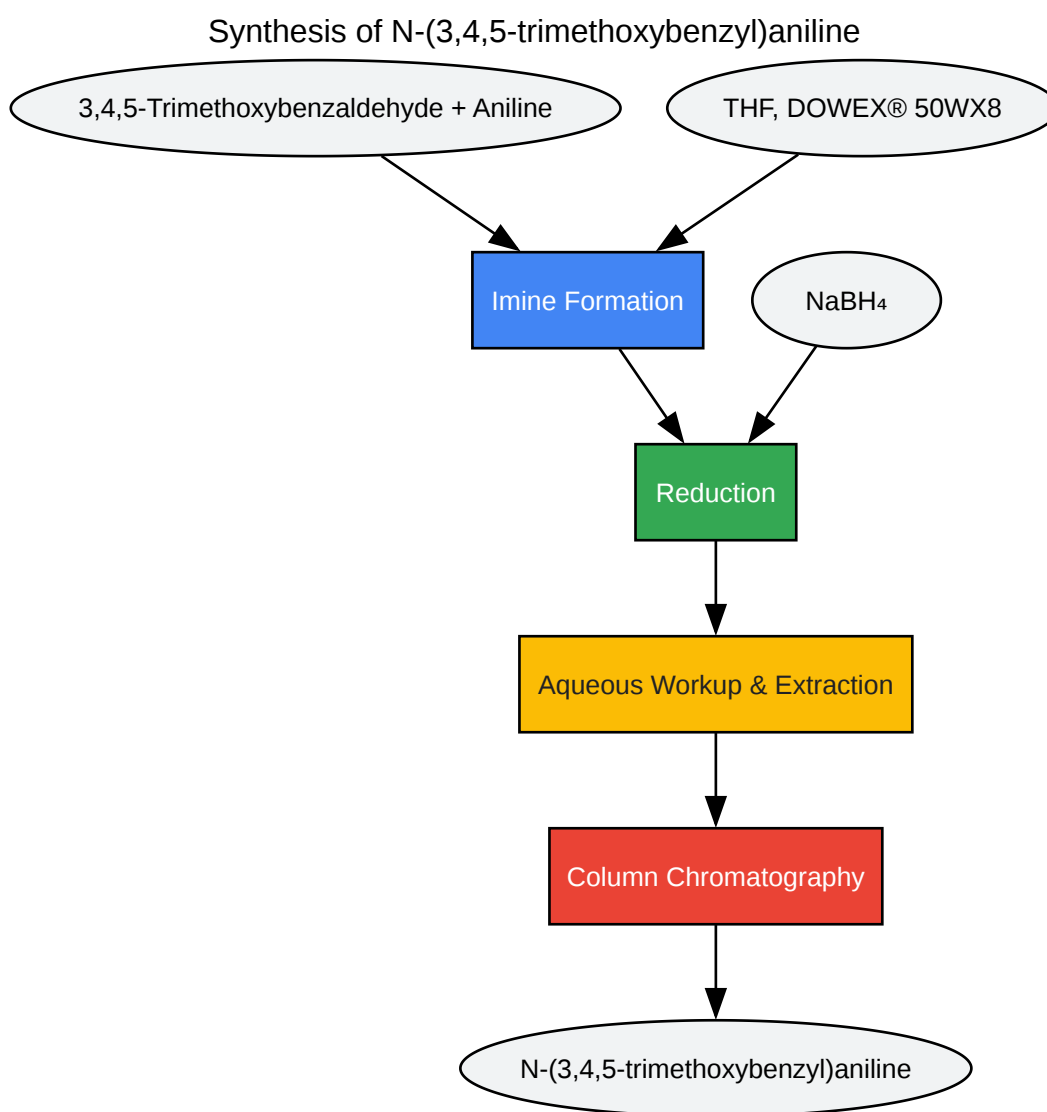
- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5-trimethoxybenzaldehyde (1 mmol) and aniline (1 mmol) in anhydrous THF (5 mL).
- Add DOWEX(R) 50WX8 resin (0.5 g) to the solution.
- Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate.
- Carefully add sodium borohydride (1.5 mmol) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the resin and any solids.
- Wash the solids with a small amount of THF.
- Combine the filtrates and evaporate the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **N-(3,4,5-trimethoxybenzyl)aniline**.

Characterization: The purified product should be characterized by ^1H NMR, ^{13}C NMR, FTIR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Logical Relationship: Synthesis Workflow



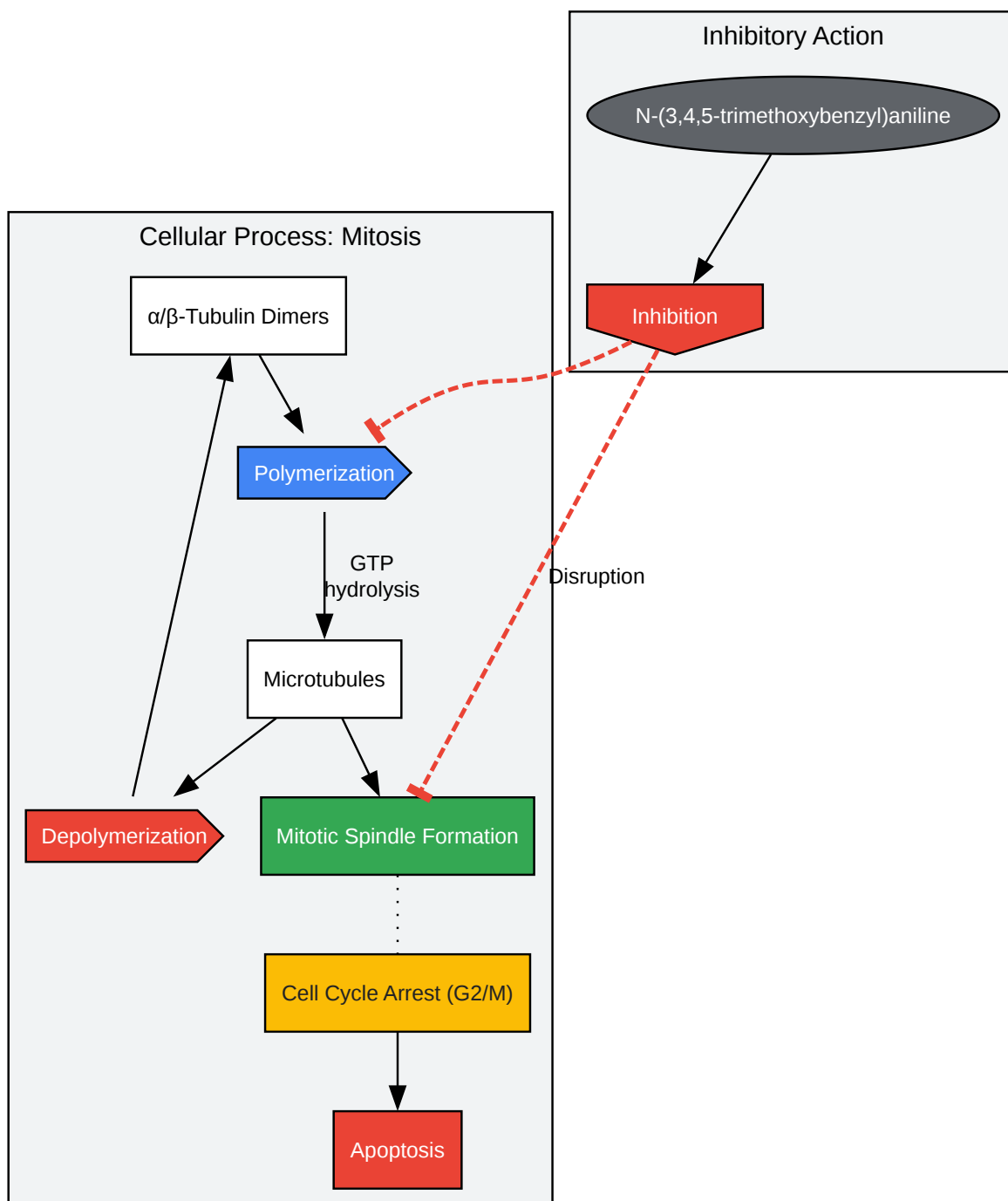
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Caption: Reductive amination synthesis workflow.

Signaling Pathway: Proposed Mechanism of Action

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in several known tubulin polymerization inhibitors.[1][4] Therefore, it is proposed that **N-(3,4,5-trimethoxybenzyl)aniline** may exert its biological effects through a similar mechanism.

Proposed Inhibition of Tubulin Polymerization

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Caption: Inhibition of tubulin polymerization pathway.

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